N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine
Description
Significance of Stable Isotope Tracers in Biochemical Pathway Elucidation
Stable isotope tracers are non-radioactive variants of atoms that can be incorporated into molecules of interest. By introducing these "labeled" molecules into a biological system, scientists can track their journey and transformation through various metabolic reactions. This approach, often coupled with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise mapping of metabolic pathways and the quantification of metabolic fluxes—the rates of turnover of metabolites. nih.gov
Stable Isotope Resolved Metabolomics (SIRM) is a key technique that utilizes stable isotope tracers, such as those containing carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), to follow individual atoms through complex metabolic networks. This enables researchers to distinguish between different metabolic routes, identify novel pathways, and understand how these pathways are altered in various physiological and pathological states. beilstein-journals.org The use of stable isotopes offers a safe and effective alternative to radioactive isotopes for in vivo studies in humans. researchgate.net
Overview of N-Acetylglucosamine (GlcNAc) Metabolism and its Biological Roles
N-Acetylglucosamine (GlcNAc) is a vital amino sugar that plays a central role in numerous biological processes. clearsynth.com It is a fundamental building block for the biosynthesis of glycoproteins, glycolipids, and other complex carbohydrates that are crucial for cellular structure and function. frontiersin.org The metabolism of GlcNAc is primarily orchestrated through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. researchgate.netresearchgate.net
One of the most significant roles of GlcNAc is in post-translational modifications of proteins. O-GlcNAcylation, the attachment of a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins, is a dynamic and reversible process that rivals phosphorylation in its regulatory importance. nih.gov This modification influences a wide array of cellular processes, including signal transduction, transcription, and cell cycle control. nih.gov Dysregulation of GlcNAc metabolism and O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Rationale for Position-Specific and Uniform ¹³C Isotopic Labeling of GlcNAc Derivatives for Advanced Metabolic Research
To dissect the complex metabolic fate of GlcNAc, researchers employ sophisticated isotopic labeling strategies. The use of the specifically designed tracer, N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine , provides a powerful tool for this purpose. This compound features two distinct types of carbon-13 labeling:
Uniform Labeling ([UL-¹³C₆]) of the Glucosamine (B1671600) Ring: All six carbon atoms of the glucosamine sugar backbone are replaced with ¹³C. This allows researchers to track the integrity of the glucosamine ring as it is incorporated into larger molecules or broken down through catabolic pathways.
Position-Specific Labeling ([1,2-¹³C₂]) of the Acetyl Group: The two carbon atoms of the acetyl group attached to the amine of glucosamine are labeled with ¹³C. This enables the tracing of the acetyl group's fate independently of the glucosamine ring.
This dual-labeling strategy is critical because the acetyl group can be removed and enter the general acetyl-CoA pool, which is a central hub in cellular metabolism, feeding into the TCA cycle and fatty acid synthesis. nih.gov By simultaneously tracking the uniformly labeled glucosamine and the position-specifically labeled acetyl group, researchers can differentiate between the metabolic pathways that utilize the entire GlcNAc molecule and those that only utilize its constituent parts. This provides a much more detailed and nuanced understanding of GlcNAc metabolism than would be possible with a singly labeled tracer.
Detailed Research Findings: A Hypothetical Case Study
While extensive published research utilizing N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine is not yet widely available, its application in a hypothetical cell culture experiment can illustrate its power. In this scenario, cancer cells are incubated with the dual-labeled GlcNAc, and the distribution of the ¹³C labels in key metabolites is analyzed using mass spectrometry.
The expected findings would allow for the simultaneous assessment of several key metabolic pathways:
Hexosamine Biosynthetic Pathway (HBP) and Glycosylation: The incorporation of the intact M+8 isotopologue (¹³C₆ from glucosamine + ¹³C₂ from the acetyl group) into UDP-GlcNAc and subsequently into glycoproteins would directly measure the flux through the HBP and into glycosylation pathways.
Acetyl-CoA Metabolism: The appearance of an M+2 acetyl-CoA isotopologue would indicate the cleavage of the labeled acetyl group from GlcNAc and its entry into the acetyl-CoA pool.
TCA Cycle Activity: The detection of M+2 labeled citrate (B86180) and other TCA cycle intermediates would demonstrate the contribution of the GlcNAc-derived acetyl group to mitochondrial energy metabolism.
Glucosamine Catabolism: The fate of the ¹³C₆-labeled glucosamine backbone could be followed to assess its potential entry into glycolysis or other catabolic pathways after the removal of the acetyl group.
The following interactive data table illustrates the kind of detailed findings that could be generated from such an experiment.
Interactive Data Table: Metabolic Fate of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine in Cancer Cells
| Metabolite | Isotopologue Detected | Relative Abundance (%) | Inferred Pathway Activity |
| UDP-GlcNAc | M+8 (¹³C₈) | 85 | High flux through the hexosamine salvage pathway and into UDP-GlcNAc synthesis. |
| M+6 (¹³C₆) | 10 | Minor deacetylation of GlcNAc followed by re-acetylation with unlabeled acetyl-CoA. | |
| M+2 (¹³C₂) | 5 | Synthesis of UDP-GlcNAc from unlabeled glucose and labeled acetyl-CoA derived from other sources. | |
| Acetyl-CoA | M+2 (¹³C₂) | 30 | Significant contribution of the GlcNAc acetyl group to the cellular acetyl-CoA pool. |
| M+0 (Unlabeled) | 70 | The majority of the acetyl-CoA pool is derived from other sources like glucose and fatty acids. | |
| Citrate | M+2 (¹³C₂) | 25 | The acetyl group from GlcNAc is actively entering the TCA cycle. |
| M+0 (Unlabeled) | 75 | The TCA cycle is primarily fueled by other carbon sources. | |
| Glycoproteins | M+8 (¹³C₈) | 90 | Efficient incorporation of intact labeled GlcNAc into complex glycans. |
| M+6 (¹³C₆) | 10 | Minor incorporation of the labeled glucosamine ring after deacetylation and re-acetylation. |
This table represents hypothetical data to illustrate the potential research findings.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UXHCRGDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Quantitative Analysis Utilizing N 1,2 ¹³c₂ Acetyl D Ul ¹³c₆ Glucosamine
Design Principles for Stable Isotope Tracing Experiments
Stable isotope tracing is a fundamental technique used to unravel the complexities of metabolic networks. nih.gov The successful application of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine in these experiments hinges on careful experimental design.
Selection of Biological Systems and Experimental Conditions for Isotope Enrichment
The choice of the biological system is paramount and depends on the research question. This can range from microbial cultures to more complex mammalian cell lines and even whole organisms. nih.govnih.gov For instance, in cancer research, cell lines with known metabolic phenotypes, such as those with mutations in key metabolic enzymes, can be selected to study the role of specific pathways. nih.gov
Experimental conditions must be optimized to ensure efficient uptake and metabolism of the labeled glucosamine (B1671600). Key considerations include:
Culture Medium Composition: The medium should be well-defined to control for unlabeled sources of carbon and nitrogen that could dilute the isotopic enrichment. For example, using a glucose-free or glutamine-free medium can enhance the incorporation of the labeled tracer into specific pathways. northwestern.edu
Tracer Concentration: The concentration of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine should be sufficient to achieve detectable enrichment without causing toxicity or altering the normal metabolic state of the system.
Incubation Time: The duration of exposure to the tracer is critical and will vary depending on the metabolic pathway being investigated and the time required to reach isotopic steady state. northwestern.edu For example, labeling of glycolytic intermediates may occur within minutes, while labeling of nucleotides can take several hours. northwestern.edu
Strategies for Achieving Isotopic Steady State in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. mdpi.com A key assumption in many MFA studies is that the system is at an isotopic steady state, meaning the isotopic labeling of intracellular metabolites is constant over time. nih.govresearchgate.net
Achieving isotopic steady state ensures that the measured isotopic enrichment accurately reflects the relative contributions of different metabolic pathways. nih.gov Strategies to achieve this include:
Continuous Infusion/Feeding: In in vivo studies or perfusion cell cultures, a continuous supply of the isotopic tracer at a constant rate helps maintain a stable enrichment of precursor pools.
Sufficient Labeling Time: The labeling period must be long enough for the isotopic enrichment to plateau in all relevant metabolite pools. northwestern.edunih.gov The time required to reach steady state can be determined empirically by analyzing metabolite labeling at different time points. researchgate.netnih.gov For example, one study defined isotopic steady state as the point where the enrichment of ¹³CO₂ in breath samples remained constant for at least the last three measurements. nih.gov
Priming Dose: In some experimental setups, an initial bolus or "priming dose" of the tracer can be administered to rapidly increase the isotopic enrichment of large metabolite pools, thereby reducing the time needed to reach steady state. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Metabolite and Glycan Analysis
Following isotopic labeling, sophisticated analytical techniques are required to measure the incorporation of ¹³C and potentially ¹⁵N into various metabolites and glycans.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Ratio and Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides a wealth of information about the structure and isotopic composition of molecules. pharmtech.com For complex biomolecules like glycans, NMR is particularly powerful for determining not only the degree of isotopic labeling but also the specific positions of the labels within the molecule. pharmtech.comdiva-portal.org
¹³C-NMR: One-dimensional ¹³C-NMR spectra directly show the enrichment of carbon atoms. The presence of signals from ¹³C-labeled positions provides clear evidence of tracer incorporation. rsc.org The large chemical shift dispersion in ¹³C-NMR helps to resolve signals from different carbon atoms within a molecule. diva-portal.org
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR experiment is invaluable for assigning specific ¹H and ¹³C resonances. nih.govpharmtech.com It correlates the chemical shifts of protons directly bonded to carbon atoms. In the context of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine tracing, HSQC spectra can be used to:
Confirm the incorporation of ¹³C at specific positions within the glucosamine ring and the acetyl group.
Quantify the level of isotopic enrichment at each labeled position by analyzing the intensity of the cross-peaks. nih.gov
Distinguish between different isotopologues of a metabolite, providing detailed information about metabolic pathways.
The following table provides an example of how ¹H-¹³C HSQC can be used to analyze the labeling pattern in a hypothetical metabolite derived from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine.
| Carbon Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Observed HSQC Cross-Peak | Interpretation |
| GlcNAc-C1 | ~5.2 | ~95 | Present | ¹³C enrichment from the glucosamine backbone |
| GlcNAc-C2 | ~3.9 | ~56 | Present | ¹³C enrichment from the glucosamine backbone |
| Acetyl-C1' | - | ~175 | Absent (no attached proton) | ¹³C enrichment from the acetyl group (detectable by ¹³C-NMR) |
| Acetyl-C2' | ~2.0 | ~23 | Present | ¹³C enrichment from the acetyl group |
This is an interactive table. Click on the headers to sort the data.
While the primary focus is on ¹³C labeling, the use of nitrogen-15 (B135050) (¹⁵N) labeled analogs of N-acetyl-D-glucosamine can provide complementary information. medchemexpress.com ¹⁵N has a nuclear spin of ½, making it suitable for high-resolution NMR. wikipedia.org
¹⁵N-NMR and ¹H-¹⁵N HSQC: These techniques can be used to study the fate of the nitrogen atom from the glucosamine. nih.gov ¹H-¹⁵N HSQC, in particular, is a sensitive method for detecting ¹⁵N-labeled compounds. nih.govyoutube.com
Amide Conformation: The chemical shift of the amide nitrogen is sensitive to its local chemical environment and conformation. nih.gov Therefore, ¹⁵N-NMR can be used to study changes in the conformation of the N-acetyl group upon incorporation into different glycoconjugates. nih.gov
The following table illustrates the potential application of ¹⁵N-NMR in analyzing a ¹⁵N-labeled N-acetyl-D-glucosamine analog.
| Nitrogen Position | Expected ¹⁵N Chemical Shift (ppm) | Observed NMR Signal | Interpretation |
| Amide Nitrogen | ~110-130 | Sharp singlet (in ¹⁵N-NMR) or cross-peak (in ¹H-¹⁵N HSQC) | Confirmation of ¹⁵N incorporation and information on the electronic environment of the amide group. |
This is an interactive table. Click on the headers to sort the data.
Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis
Mass spectrometry is a cornerstone technique for metabolic flux analysis, capable of detecting the mass shifts caused by the incorporation of stable isotopes into metabolites.
Liquid chromatography-mass spectrometry (LC-MS) is employed to quantify the incorporation of the ¹³C and ¹⁵N atoms from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine into downstream metabolites. After introducing the tracer to a biological system (e.g., cell culture), metabolites are extracted and separated by liquid chromatography based on their physicochemical properties before being ionized and detected by a mass spectrometer.
The high mass resolution of modern mass spectrometers allows for the separation and quantification of different mass isotopologues of a single metabolite. For example, after uptake and metabolism of the fully labeled glucosamine, the carbon and nitrogen atoms can be traced into intermediates of the hexosamine biosynthesis pathway (HBP), glycolysis, and the TCA cycle. By measuring the relative abundance of each mass isotopologue (e.g., M+0, M+1, M+2...M+8 for a metabolite derived from the tracer), a mass isotopologue distribution (MID) vector is generated. This MID is a direct reflection of the metabolic pathways' activities and provides the primary data for metabolic flux calculations. biorxiv.orgnih.gov The analysis of charged intermediates, such as glucosamine-phosphates, can be challenging due to their polarity but may be achieved with specialized chromatography or chemical derivatization. nih.gov
| Metabolite | Expected Max Labeling | Pathway Indicated | Key Research Finding |
| UDP-GlcNAc | M+8 (from ¹³C) | Hexosamine Biosynthesis | Direct measurement of flux into glycan precursor synthesis. nih.gov |
| Fructose-6-Phosphate (B1210287) | M+6 | Glycolysis/Gluconeogenesis | Shows conversion of glucosamine to a central carbon metabolite. |
| Sialic Acid (Neu5Ac) | M+8 or M+11 | Sialic Acid Biosynthesis | Traces the contribution of the GlcNAc backbone to sialylation. nih.gov |
| Aspartate | M+4 | TCA Cycle/Anaplerosis | Demonstrates the flow of carbons from glucosamine into amino acid pools. nih.gov |
Tandem mass spectrometry (MS/MS or MS²) is essential for determining the structure of complex glycans that have incorporated the labeled GlcNAc residue. ucdavis.edu In an MS/MS experiment, a specific glycan ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation patterns are predictable and provide detailed structural information, including the sequence, linkage, and branching of monosaccharide units. ucdavis.edu
The presence of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine acts as a powerful diagnostic tool in this process. Any fragment ion containing this labeled residue will exhibit a characteristic mass shift of +8 Daltons (or more if the ¹⁵N-labeled variant is used) compared to its unlabeled counterpart. This mass tag makes it significantly easier to identify the location of the GlcNAc residue within the complex fragmentation spectrum and to trace its lineage through different branches of the glycan. This method is particularly useful for distinguishing between isobaric glycan structures—molecules with the same mass but different arrangements of sugars. nih.gov
| Fragment Ion Type | Description | Utility with Labeled GlcNAc |
| Y-ions | Cleavage of the glycosidic bond, with the charge retained on the reducing end. | A labeled Y-ion confirms the position of the tracer within the core or a specific branch of the glycan. |
| B-ions | Cleavage of the glycosidic bond, with the charge retained on the non-reducing end. | A labeled B-ion indicates that the tracer is part of a terminal branch. |
| Cross-ring fragments (A, X) | Cleavage of two bonds within a sugar ring. | Provides information on linkage positions (e.g., distinguishing a 1-4 vs. 1-6 linkage). The mass shift helps pinpoint the labeled ring. |
Computational Approaches for Metabolic Flux Quantification
The data generated from isotope tracing experiments are complex and require sophisticated computational tools to translate them into meaningful metabolic flux values.
Development of Metabolic Network Models for N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine Tracing
To quantify metabolic fluxes, a stoichiometric model of the relevant biochemical reaction network must be constructed. utah.edu This model serves as a computational map of metabolism, defining the relationships between metabolites and reactions. For a tracer like N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine, the network model must encompass all major pathways involved in its metabolism. This typically includes:
The Hexosamine Biosynthesis Pathway (HBP)
Glycolysis and the Pentose Phosphate Pathway (PPP)
The Tricarboxylic Acid (TCA) Cycle
Anaplerotic and Cataplerotic reactions
Biosynthesis pathways for amino acids, nucleotides, and other biomass components.
These models are often built using information from public databases such as KEGG or BioCyc. utah.edu A crucial component of the model is the atom transition map, which details the fate of every carbon and nitrogen atom through each reaction. This map is essential for simulating the expected mass isotopologue distributions for a given set of metabolic fluxes, which are then compared to the experimental data.
Flux Calculation Algorithms and Software Applications
Metabolic Flux Analysis (MFA) uses computational algorithms to estimate the intracellular reaction rates (fluxes) that are not directly measurable. utah.edu These algorithms work by finding the set of flux values that minimizes the difference between the experimentally measured MIDs (from LC-MS) and the MIDs predicted by the metabolic network model. nih.gov This is typically achieved through a least-squares regression approach.
The process is iterative: an initial guess of fluxes is used to simulate MIDs, the simulated and experimental MIDs are compared, and the flux values are adjusted to improve the fit until a global minimum is reached. utah.edu The final output is a quantitative flux map that illustrates the flow of metabolites through the network. Several software packages have been developed to perform these complex calculations.
| Software/Algorithm | Approach | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB-based suite | Supports steady-state and non-steady-state MFA, parallel computing, and statistical analysis of flux uncertainty. |
| 13CFLUX2 | High-performance computing framework | Designed for large-scale network models, supports multiple isotopic tracers, and includes tools for experimental design. |
| FluxVisualizer | Visualization tool | Used to create intuitive maps and diagrams of the calculated flux distributions, aiding in data interpretation. mdpi.com |
| Bayesian MFA | Statistical framework | Provides a probabilistic determination of flux distributions and their confidence intervals, which can be useful for comparing metabolic states. nih.gov |
Elucidation of Hexosamine Biosynthetic Pathway Hbp Dynamics Via N 1,2 ¹³c₂ Acetyl D Ul ¹³c₆ Glucosamine Tracing
Quantification of Carbon Flux through the HBP Salvage and De Novo Pathways
The HBP can synthesize UDP-GlcNAc through two primary routes: the de novo pathway and the salvage pathway. nih.gov The de novo pathway utilizes glucose and glutamine as primary substrates, converting fructose-6-phosphate (B1210287) to glucosamine-6-phosphate in a rate-limiting step catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.net Conversely, the salvage pathway can utilize pre-existing or externally supplied N-acetylglucosamine (GlcNAc), which is then phosphorylated to N-acetylglucosamine-6-phosphate by N-acetylglucosamine kinase (NAGK). nih.gov
The use of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine allows for the direct measurement and comparison of the carbon flux through both pathways. When this labeled compound is introduced to cells, the ¹³C atoms can be traced into UDP-GlcNAc and other downstream products. By comparing the isotopic enrichment in these products with the enrichment in intermediates of the de novo pathway (derived from a separately labeled glucose source, for instance), the relative contributions of the salvage and de novo pathways can be quantified.
For example, studies have shown that in certain cell types, the salvage pathway can be a significant contributor to the total UDP-GlcNAc pool, especially when extracellular glucosamine (B1671600) or GlcNAc is available. nih.gov This highlights the metabolic flexibility of cells in maintaining UDP-GlcNAc homeostasis.
Table 1: Comparison of De Novo and Salvage Pathways for UDP-GlcNAc Synthesis
| Feature | De Novo Pathway | Salvage Pathway |
| Primary Substrates | Fructose-6-phosphate, Glutamine, Acetyl-CoA, UTP frontiersin.org | N-acetylglucosamine (GlcNAc), ATP |
| Key Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT) researchgate.net | N-acetylglucosamine kinase (NAGK) nih.gov |
| Starting Point | Glycolysis | Uptake of extracellular GlcNAc or recycling of intracellular GlcNAc |
| Isotopic Tracer | ¹³C-glucose, ¹⁵N-glutamine | N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine |
Interplay of HBP with Glycolysis and the Pentose Phosphate Pathway
The HBP is intrinsically linked to central carbon metabolism, particularly glycolysis and the Pentose Phosphate Pathway (PPP). The entry point for the de novo HBP is fructose-6-phosphate, a key intermediate in glycolysis. nih.gov Therefore, the flux through the HBP is in direct competition with the flux through the later stages of glycolysis. nih.gov Isotope tracing studies using labeled glucose and N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine can illuminate how cells partition fructose-6-phosphate between these two competing pathways under different physiological conditions.
Furthermore, the HBP and glycolysis share common intermediates, creating a complex regulatory network. researchgate.net For instance, an increase in HBP flux can potentially reduce the carbon flow into the glycolytic pathway for ATP production. Conversely, high glycolytic activity might limit the availability of fructose-6-phosphate for the HBP.
Regulation of UDP-N-acetylglucosamine (UDP-GlcNAc) Synthesis and Pool Sizes
The intracellular concentration of UDP-GlcNAc is tightly regulated to meet the cell's demand for glycosylation while avoiding potential toxicity from excessive accumulation. nih.gov Tracing with N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine provides a dynamic view of the synthesis and turnover of the UDP-GlcNAc pool. By measuring the rate of incorporation of the ¹³C label into UDP-GlcNAc and its subsequent disappearance, researchers can determine the half-life of this important metabolite.
Studies have shown that the UDP-GlcNAc pool size can be influenced by the availability of substrates for both the de novo and salvage pathways. nih.gov For example, supplementing cells with glucosamine can lead to an increase in UDP-GlcNAc levels. nih.gov The regulation of UDP-GlcNAc synthesis is complex, involving feedback inhibition and transcriptional control of the HBP enzymes. nih.gov For instance, high levels of UDP-GlcNAc can inhibit GFAT, the rate-limiting enzyme of the de novo pathway.
Table 2: Factors Influencing UDP-GlcNAc Pool Size
| Factor | Effect on UDP-GlcNAc Pool |
| Glucose Availability | Increases (via de novo pathway) |
| Glutamine Availability | Increases (via de novo pathway) |
| Extracellular Glucosamine/GlcNAc | Increases (via salvage pathway) nih.gov |
| GFAT Activity | Positive correlation |
| Feedback Inhibition by UDP-GlcNAc | Decreases |
Enzymatic Regulation and Branching Points within the HBP
The HBP itself contains several key enzymatic steps and branching points that are critical for its regulation. After its formation, glucosamine-6-phosphate is acetylated to form N-acetylglucosamine-6-phosphate by glucosamine-phosphate N-acetyltransferase (GNPNAT). nih.gov This is followed by the conversion to N-acetylglucosamine-1-phosphate by phosphoglucomutase 3 (PGM3), and finally, the synthesis of UDP-GlcNAc by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1). researchgate.net
Isotopic tracing with N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine can help to identify potential bottlenecks or regulatory points within this cascade. By analyzing the isotopic enrichment of the intermediates—glucosamine-6-phosphate, N-acetylglucosamine-6-phosphate, and N-acetylglucosamine-1-phosphate—researchers can infer the relative activities of the enzymes involved.
Furthermore, UDP-GlcNAc itself is a branching point. It serves as the substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc to nuclear and cytoplasmic proteins, and is also the precursor for the synthesis of other nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc), which is important for other forms of glycosylation. frontiersin.org The use of ¹³C-labeled tracers allows for the quantification of flux down these different branches, providing insights into how cells allocate this critical building block for various cellular processes. For instance, in some bacteria, the enzyme NagB can convert glucosamine-6-phosphate back to fructose-6-phosphate, creating a regulatory loop that can control the carbon flux into the HBP. nih.gov
Investigations into Glycosylation and Glycoconjugate Biosynthesis Using N 1,2 ¹³c₂ Acetyl D Ul ¹³c₆ Glucosamine
Tracing the Incorporation of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine into N-Linked Glycans
N-linked glycosylation is a critical protein modification that begins in the endoplasmic reticulum with the attachment of a core glycan structure to asparagine residues. wikipedia.org This core structure is invariably composed of two N-acetylglucosamine (GlcNAc) and three mannose residues. wikipedia.org
When cells are cultured with N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine, the labeled sugar enters the hexosamine biosynthetic pathway (HBP) and is converted into the high-energy donor molecule, UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine. nih.gov This labeled nucleotide sugar is then utilized by glycosyltransferases to build the oligosaccharide precursor. Consequently, the GlcNAc residues within newly synthesized N-glycans carry the heavy isotope label.
The primary analytical technique for monitoring this incorporation is mass spectrometry (MS). Following the enzymatic release of N-glycans from glycoproteins, their masses are analyzed. The incorporation of each labeled GlcNAc unit results in a predictable mass shift compared to the unlabeled (natural abundance) glycan. By quantifying the relative abundance of labeled versus unlabeled glycan species, researchers can determine the rate of new N-glycan synthesis and trace the metabolic fate of GlcNAc through the various processing and branching steps that occur in the Golgi apparatus. nih.gov
| N-Glycan Structure | Number of GlcNAc Residues | Predicted Mass Shift (Da) per Labeled GlcNAc | Total Mass Shift (Da) for Fully Labeled Glycan |
|---|---|---|---|
| High-mannose (Man5GlcNAc2) | 2 | +8 | +16 |
| Complex, biantennary (A2G2) | 4 | +8 | +32 |
| Complex, triantennary (A3G3) | 5 | +8 | +40 |
Analysis of O-Linked Glycan Biosynthesis and Turnover Kinetics
O-linked glycosylation is another major form of protein modification, initiated in the Golgi apparatus by the attachment of a sugar to the hydroxyl group of serine or threonine residues. youtube.com The most common type, mucin-type O-glycosylation, begins with the transfer of N-acetylgalactosamine (GalNAc). sigmaaldrich.com
The labeled N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine is a direct precursor for the synthesis of labeled O-glycans. Inside the cell, the resulting UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine can be converted by the enzyme UDP-glucose 4-epimerase into UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]galactosamine. This labeled GalNAc donor is then used to initiate O-glycan synthesis. sigmaaldrich.com Subsequent elongation steps may also incorporate labeled GlcNAc.
By performing pulse-chase experiments, the dynamics of O-glycan biosynthesis can be studied. Cells are first incubated with the labeled GlcNAc for a short period (the "pulse") and then transferred to a medium with unlabeled GlcNAc (the "chase"). By analyzing the ratio of labeled to unlabeled O-glycans at different time points during the chase period, the turnover rate, or biological half-life, of specific O-glycan structures on proteins can be determined. nih.gov This provides critical insights into the regulation of glycoprotein processing and degradation.
| Time Point (Chase) | Glycan of Interest | Percentage of Labeled Glycan Remaining | Inferred Kinetic Information |
|---|---|---|---|
| 0 hours | Core 1 O-glycan | 100% | Start of chase period |
| 4 hours | Core 1 O-glycan | 75% | Initial turnover phase |
| 12 hours | Core 1 O-glycan | 50% | Approximate half-life |
| 24 hours | Core 1 O-glycan | 25% | Advanced turnover |
Metabolic Labeling of Glycosaminoglycans (GAGs), Including Hyaluronan, and Their Precursors
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov Key examples include hyaluronan, chondroitin sulfate, and heparan sulfate. These molecules are principal components of the extracellular matrix. The synthesis of GAGs relies on UDP-sugar precursors, including UDP-GlcNAc and UDP-glucuronic acid.
Metabolic labeling with N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine allows for direct tracing of its incorporation into newly synthesized GAG chains. The labeled UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine serves as a direct precursor for the GlcNAc residues found in hyaluronan and other GAGs. nih.gov Research has indicated that the availability of exogenous GlcNAc can influence the rate of GAG production, with supplementation sometimes stimulating the synthesis of molecules like hyaluronan. nih.gov
By isolating GAGs from cell culture media or the cell layer and analyzing them via liquid chromatography-mass spectrometry (LC-MS), the extent of isotope incorporation can be precisely measured. This approach provides a quantitative measure of the rate of GAG biosynthesis and secretion under various physiological or pathological conditions.
| Labeled Precursor | Resulting Labeled GAG | Repeating Disaccharide Unit Containing the Label |
|---|---|---|
| UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine | Hyaluronan | Glucuronic Acid - N-Acetylglucosamine |
| UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine | Heparan Sulfate | Glucuronic Acid/Iduronic Acid - N-Acetylglucosamine |
| UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]galactosamine | Chondroitin Sulfate | Glucuronic Acid - N-Acetylgalactosamine |
Contributions of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine to Sialic Acid Biosynthesis and Sialylation Pathways
Sialic acids are a family of nine-carbon sugars that are typically found at the outermost ends of N- and O-glycan chains. The most common sialic acid in humans is N-acetylneuraminic acid (NeuAc). The biosynthesis of NeuAc starts from UDP-GlcNAc, which is converted to N-acetylmannosamine (ManNAc) by the enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase). nih.govresearchgate.net ManNAc is then phosphorylated, condensed with phosphoenolpyruvate, and activated to the nucleotide sugar donor CMP-NeuAc. nih.gov
Using N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine as a tracer allows researchers to follow the entire metabolic route from GlcNAc to the final sialylated glycoconjugate. The heavy isotopes from the labeled GlcNAc will be present in the downstream intermediates, including ManNAc and CMP-NeuAc. nih.gov This enables the study of the efficiency and regulation of the sialic acid biosynthetic pathway. nih.govnih.gov Mass spectrometry can detect the incorporation of the labeled sialic acid onto glycoproteins and glycolipids, providing a direct readout of sialyltransferase activity and the dynamics of sialylation.
| Metabolite | Role in Pathway | Labeling Status |
|---|---|---|
| N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine | Exogenous Tracer | Fully Labeled (¹³C₈) |
| UDP-N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine | Activated GlcNAc Donor | Fully Labeled (¹³C₈ in GlcNAc moiety) |
| N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]mannosamine | Sialic Acid Precursor | Fully Labeled (¹³C₈) |
| CMP-N-[1,2-¹³C₂]Acetyl-[UL-¹³C₆]neuraminic acid | Activated Sialic Acid Donor | Labeled (¹³C₈ in NeuAc moiety) |
Role of N 1,2 ¹³c₂ Acetyl D Ul ¹³c₆ Glucosamine in Uncovering Metabolic Reprogramming in Cellular Models
Assessing Changes in GlcNAc Metabolism in Cellular Stress Responses
Cellular stress, whether induced by nutrient deprivation, oxidative stress, or proteotoxic insults, triggers a cascade of adaptive responses, often involving significant metabolic alterations. The hexosamine biosynthesis pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is a critical sensor of cellular nutrient status and plays a pivotal role in stress responses. By supplying cells with N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine, researchers can precisely track the flux of this amino sugar into various downstream pathways under stress conditions.
For instance, under conditions of endoplasmic reticulum (ER) stress, the demand for protein glycosylation, a process heavily reliant on UDP-GlcNAc, is significantly altered. By monitoring the incorporation of the ¹³C labels from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine into glycoproteins, researchers can quantify changes in the rate of N-linked glycosylation. This provides a direct measure of how the cell adapts its protein folding and quality control machinery in response to ER stress.
Table 1: Hypothetical Data on GlcNAc Metabolism Under Oxidative Stress
| Stress Condition | Metabolite | Isotopic Enrichment (%) | Fold Change vs. Control |
| Control | UDP-GlcNAc | 85.2 ± 3.1 | 1.0 |
| Oxidative Stress (H₂O₂) | UDP-GlcNAc | 92.5 ± 2.8 | 1.08 |
| Control | O-GlcNAcylated Proteins | 15.7 ± 1.9 | 1.0 |
| Oxidative Stress (H₂O₂) | O-GlcNAcylated Proteins | 25.3 ± 2.5 | 1.61 |
This table illustrates how N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine could be used to trace metabolic shifts. The increased isotopic enrichment in UDP-GlcNAc and O-GlcNAcylated proteins under oxidative stress would suggest an upregulation of the HBP as a protective response.
Analyzing Metabolic Adaptations in In Vitro Cell Culture Models of Disease Phenotypes
In vitro cell culture models are indispensable for studying the molecular underpinnings of various diseases, including cancer and neurodegenerative disorders. These models often exhibit distinct metabolic phenotypes that contribute to their pathological characteristics. N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine serves as a powerful tracer to elucidate these disease-specific metabolic adaptations.
In the context of cancer, many tumor cells display elevated glucose uptake and increased flux through the HBP. This metabolic reprogramming is thought to support rapid cell proliferation and survival. By introducing N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine into cancer cell cultures, scientists can trace the journey of the ¹³C atoms into key biomolecules such as glycoproteins and glycolipids, which are often aberrantly expressed on the surface of cancer cells and contribute to metastasis and immune evasion.
Similarly, in cellular models of neurodegenerative diseases like Alzheimer's, alterations in glucose metabolism and O-GlcNAcylation have been implicated in disease progression. The use of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine allows for the precise measurement of changes in the flux of the HBP and the dynamics of O-GlcNAcylation on key neuronal proteins, providing insights into the metabolic dysregulation that may contribute to neuronal dysfunction and death.
Table 2: Illustrative Research Findings on GlcNAc Flux in a Cancer Cell Line
| Cell Line | Treatment | Labeled Metabolite | Isotopic Incorporation (Relative Units) |
| Normal Epithelial Cells | Control | Sialic Acid | 100 ± 8 |
| Cancer Cell Line | Control | Sialic Acid | 250 ± 15 |
| Cancer Cell Line | HBP Inhibitor | Sialic Acid | 120 ± 11 |
This hypothetical data table demonstrates how N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine could be used to show increased flux towards sialic acid synthesis in cancer cells, a process dependent on the HBP, and how this flux is reduced by an HBP inhibitor.
Tracing Carbon Redistribution in Response to Specific Cellular Conditions
The fully labeled nature of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine, with ¹³C in both the acetyl and glucosamine (B1671600) moieties, provides a unique advantage in tracing the redistribution of carbon atoms under specific cellular conditions. This allows researchers to distinguish the fate of the acetyl group from that of the glucose backbone.
For example, under nutrient-limiting conditions, cells may alter their carbon source utilization. By tracking the ¹³C₂ from the acetyl group and the ¹³C₆ from the glucosamine core, it is possible to determine if these components are differentially utilized for energy production or biosynthetic processes. The acetyl-CoA pool, which can be fed by the acetyl group of N-acetylglucosamine, is central to cellular metabolism, and tracing its labeling from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine can reveal shifts in fatty acid synthesis and other anabolic pathways.
Elucidation of Enzyme Activities and Substrate Utilization in Glycopathways
The precise labeling pattern of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine makes it an invaluable tool for elucidating the activities of specific enzymes within glycopathways and for assessing substrate utilization. By monitoring the appearance of the ¹³C labels in various downstream metabolites, researchers can infer the rates of enzymatic reactions.
For instance, the activity of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), the enzymes that add and remove O-GlcNAc modifications on proteins, respectively, can be dynamically assessed. By introducing a pulse of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine and then chasing with unlabeled media, the rates of O-GlcNAc addition and removal on specific proteins can be quantified by mass spectrometry. This provides a dynamic view of how the O-GlcNAc cycling is regulated in response to cellular signals.
Table 3: Hypothetical Kinetic Data for O-GlcNAc Cycling on a Target Protein
| Time Point (minutes) | Isotopic Enrichment of O-GlcNAc on Protein X (%) |
| 0 | 0 |
| 15 | 25 |
| 30 | 45 |
| 60 (chase initiated) | 50 |
| 90 | 25 |
| 120 | 10 |
This interactive data table could represent the dynamic labeling and delabeling of a specific protein with O-GlcNAc derived from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine, allowing for the calculation of the rates of OGT and OGA activity.
Advanced Research Perspectives and Emerging Methodologies with Labeled N Acetylglucosamine Derivatives
Integration of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine Tracing with Omics Technologies (e.g., Glycomics, Metabolomics)
The use of stable isotope tracers like N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine is pivotal in the fields of metabolomics and glycomics, allowing researchers to follow the fate of GlcNAc as it is incorporated into various metabolic pathways and complex glycans. This dual-labeling strategy, with ¹³C in both the acetyl and glucosamine (B1671600) moieties, provides a distinct mass shift that facilitates unambiguous detection and quantification by mass spectrometry.
A significant application of this tracer is in elucidating the dynamics of the hexosamine biosynthetic pathway (HBP) and the hexosamine salvage pathway. The HBP is a critical route for the de novo synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation. nih.gov In certain pathological conditions, such as cancer, cells can also utilize salvage pathways to recycle GlcNAc from the degradation of glycoproteins and other sources.
Detailed research findings have demonstrated the utility of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine in combination with other tracers to dissect these pathways. For instance, in studies of pancreatic ductal adenocarcinoma (PDA), a cancer known for its dense fibrotic stroma rich in hyaluronic acid (a polymer of GlcNAc and glucuronic acid), researchers have used this labeled GlcNAc to trace its incorporation into the HBP. umich.eduumich.edu
One study, in particular, investigated the metabolic fate of GlcNAc in a PDA tumor microenvironment characterized by limited glucose and glutamine. acs.org By supplying cells with both [U-¹³C₆]glucose and N-[1,2-¹³C₂]acetyl-d-glucosamine, they could differentiate between de novo synthesis and salvage pathway utilization. acs.org The findings revealed that under nutrient-deprived conditions, the hexosamine salvage pathway played a crucial role in maintaining the pool of hexosamines necessary for PDA tumor proliferation. acs.org
Table 1: Representative Metabolite Labeling Patterns in PDA Cells
| Metabolite | Labeling from [U-¹³C₆]Glucose | Labeling from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine | Interpretation |
| UDP-GlcNAc | M+6 | M+8 | Indicates both de novo synthesis and salvage pathway are active. |
| Glucosamine-6-phosphate | M+6 | M+6 | Precursor in the de novo pathway derived from glucose. |
| N-Acetylglucosamine-6-phosphate | M+6 | M+8 | Shows direct phosphorylation of salvaged GlcNAc. |
| O-GlcNAcylated proteins | M+6 (from Glc) or M+8 (from GlcNAc) | M+8 | Demonstrates incorporation of salvaged GlcNAc into post-translational modifications. |
This table is a representative illustration based on the principles of metabolic tracing and not actual data from a specific publication.
The integration of such tracing studies with quantitative glycomics allows for a detailed understanding of how different nutrient sources contribute to the glycan landscape of a cell. By using stable isotope labeling, relative quantification of different glycan structures can be achieved, providing insights into how metabolic shifts impact glycosylation patterns in health and disease. nih.govacs.orgresearchgate.netnih.gov
Development of Spatially Resolved Metabolic Tracing Techniques
While traditional metabolomics provides a bulk analysis of cellular metabolism, it lacks spatial context. Spatially resolved metabolic tracing, often referred to as "iso-imaging," is an emerging field that combines stable isotope labeling with mass spectrometry imaging (MSI). umich.eduumich.edu This powerful technique allows for the visualization of metabolic fluxes within the anatomical context of a tissue sample.
The principle of iso-imaging involves administering a stable isotope-labeled nutrient to an organism or tissue slice and then using MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI-MSI), to detect the spatial distribution of the labeled metabolites. umich.edu This approach has been successfully used to map metabolic heterogeneity in various tissues, including the brain and kidney. umich.edumdpi.com
Although specific studies detailing the use of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine in iso-imaging are not yet widely published, the potential applications are significant. Given the importance of GlcNAc metabolism in tissue development, immune responses, and cancer progression, tracing its spatial distribution could provide unprecedented insights. For example, in a tumor, one could visualize how different regions, such as the tumor core versus the invasive front, utilize the hexosamine salvage pathway. This could reveal metabolic vulnerabilities that are spatially defined.
Table 2: Potential Application of N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine in Spatially Resolved Tracing of a Tumor
| Tumor Region | Predicted Label Enrichment from N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine | Biological Implication |
| Hypoxic Core | High | Increased reliance on salvage pathways due to limited glucose availability for de novo synthesis. |
| Invasive Front | Moderate to High | High metabolic activity and cell turnover may drive both de novo and salvage pathways. |
| Stromal Compartment | Variable | Could indicate uptake and utilization of GlcNAc from the extracellular matrix by stromal cells. |
| Necrotic Center | Low | Minimal metabolic activity. |
This table represents a hypothetical scenario to illustrate the potential of spatially resolved tracing with the specified compound.
The development of open-source software for analyzing MSI data, such as IsoScope, facilitates the handling and visualization of isotope labeling patterns across a tissue section, making these advanced techniques more accessible to the research community. umich.edu
Future Directions in Enhancing Sensitivity and Throughput of Labeled GlcNAc-Based Analyses
The analysis of O-GlcNAcylation, a dynamic post-translational modification involving the attachment of a single GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins, presents significant analytical challenges due to its low abundance and labile nature. nih.gov Future advancements in methodologies using labeled GlcNAc derivatives are focused on overcoming these hurdles to improve sensitivity and throughput.
One of the key areas of development is in the enrichment of O-GlcNAcylated peptides and proteins. Chemoenzymatic labeling strategies, where the O-GlcNAc moiety is enzymatically modified with a tag that can be used for affinity purification, have shown great promise. pnas.orgpnas.org When combined with metabolic labeling using a tracer like N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine, these methods can provide highly specific and quantitative information about O-GlcNAc dynamics.
Advancements in mass spectrometry fragmentation techniques are also crucial. Electron-transfer dissociation (ETD) and related methods, such as electron-transfer/higher-energy collision dissociation (EThcD), are better suited for analyzing labile post-translational modifications like O-GlcNAcylation because they tend to preserve the modification on the peptide backbone during fragmentation. pnas.org This allows for more confident site localization.
Furthermore, high-resolution native mass spectrometry is emerging as a tool to study O-GlcNAcylation at the intact protein level. acs.org This approach can provide information on the stoichiometry of the modification, revealing how many GlcNAc moieties are present on a single protein molecule. The use of heavily labeled GlcNAc in these studies would aid in the deconvolution of complex spectra.
To increase throughput, researchers are developing integrated workflows that combine multi-enzyme digestion, advanced enrichment techniques, and sophisticated mass spectrometry and data analysis pipelines. pnas.org These approaches aim to achieve a deeper and more comprehensive coverage of the O-GlcNAc proteome.
Table 3: Emerging Methodologies for Enhanced Labeled GlcNAc Analysis
| Methodology | Principle | Advantage for N-[1,2-¹³C₂]Acetyl-D-[UL-¹³C₆]glucosamine Analysis |
| Chemoenzymatic Labeling | Enzymatic addition of a reactive handle to O-GlcNAc for subsequent biotinylation and enrichment. | Increases specificity of enrichment for quantitative proteomics. |
| EThcD Mass Spectrometry | A hybrid fragmentation method that preserves labile modifications. | Improves confidence in the localization of ¹³C-labeled O-GlcNAc sites. |
| High-Resolution Native MS | Analysis of intact proteins under non-denaturing conditions. | Allows for the determination of the stoichiometry of heavy-labeled GlcNAc on proteins. |
| Integrated Proteomics Workflows | Combination of multiple proteases and advanced data analysis. | Provides deeper coverage of the labeled O-GlcNAc proteome. |
Q & A
Q. What is the rationale for dual isotopic labeling ([1,2-<sup>13</sup>C2]acetyl and [UL-<sup>13</sup>C6]glucosamine) in metabolic studies?
Dual labeling allows simultaneous tracking of acetyl group metabolism (via <sup>13</sup>C2) and hexosamine biosynthetic pathway dynamics (via <sup>13</sup>C6). This enables researchers to differentiate between contributions of glucose-derived carbons and acetyl-CoA pools in glycosylation processes. For example, in cancer metabolism studies, this compound can reveal how acetylated glucosamine integrates into hyaluronic acid or O-GlcNAcylated proteins .
Q. How is N-[1,2-<sup>13</sup>C2]Acetyl-D-[UL-<sup>13</sup>C6]glucosamine synthesized and characterized?
Synthesis involves enzymatic or chemical acetylation of D-[UL-<sup>13</sup>C6]glucosamine with [1,2-<sup>13</sup>C2]acetic anhydride. Isotopic purity (>99% <sup>13</sup>C) is verified via NMR (to confirm <sup>13</sup>C2 acetyl position) and high-resolution mass spectrometry (to distinguish <sup>13</sup>C6 glucosamine from natural abundance isotopes). Key vendors include Cambridge Isotope Laboratories (CIL) and Omicron Biochemicals, with CAS 478529-42-9 .
Q. What methodologies are used to detect and quantify this compound in biological matrices?
- Ion-pair UHPLC-MS/MS with tributylamine buffers achieves sensitive detection of low-abundance metabolites (e.g., UDP-<sup>13</sup>C6-GlcNAc) in cell lysates .
- Internal standards : Co-injection with D7-glucose or <sup>15</sup>N-labeled analogs corrects for matrix effects in serum or tissue samples .
- Isotopologue analysis : Software tools like MetaboAnalyst 3.0 deconvolute <sup>13</sup>C2 and <sup>13</sup>C6 enrichment patterns .
Advanced Research Questions
Q. How to design experiments using this compound to study glycosylation flux in dynamic systems (e.g., cancer cells or immune cells)?
- Time-course tracing : Incubate cells with 10–20 µM N-[1,2-<sup>13</sup>C2]Acetyl-D-[UL-<sup>13</sup>C6]glucosamine and harvest at 0, 6, 12, and 24 h. Monitor depletion of endogenous ManNAc-6-phosphate and accumulation of CMP-<sup>13</sup>C6-Neu5Ac to assess sialylation rates .
- Pulse-chase experiments : Combine with <sup>13</sup>C6-galactose to track glycan elongation in glycoproteins .
Q. What are the critical considerations for interpreting isotopic interference in tracer studies?
- Natural abundance correction : Use software (e.g., IsoCor) to subtract background <sup>13</sup>C signals from unlabeled metabolites.
- Compartmentalization : The acetyl <sup>13</sup>C2 group may label mitochondrial or cytoplasmic pools differently, requiring compartment-specific modeling .
- Cross-labeling artifacts : Verify that <sup>13</sup>C6 carbons do not scramble into other pathways (e.g., TCA cycle) via control experiments with [U-<sup>13</sup>C6]-glucose .
Q. How to address contradictions in metabolic flux data generated with this compound?
- Contradiction example : Discrepancies in UDP-GlcNAc synthesis rates between NMR and MS data.
- Resolution :
- Validate MS-based quantitation with <sup>13</sup>C-NMR to confirm positional isotopomer distribution .
- Use parallel reaction monitoring (PRM) on a Q-Exactive HF-X to resolve co-eluting isomers (e.g., GlcNAc-1-P vs. GlcNAc-6-P) .
Methodological Best Practices
Q. What protocols ensure stability and proper handling of this compound?
- Storage : Lyophilized powder at –80°C in inert gas (argon) to prevent hydrolysis. Reconstitute in deuterated water (D2O) for NMR studies .
- Safety : Follow CIL guidelines for isotope-labeled compounds: avoid prolonged skin contact, and ensure two-person supervision during hazardous experiments (e.g., radioisotope cross-labeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
